5,7-Dimethyl-1-(3-phenoxypropyl)indoline-2,3-dione
Overview
Description
5,7-Dimethyl-1-(3-phenoxypropyl)indoline-2,3-dione is a synthetic organic compound belonging to the indoline family. Indoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a unique structure with a phenoxypropyl group attached to the indoline core, making it a subject of interest for various scientific research applications.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Action Environment
It is known that the action of indole derivatives can be influenced by various factors, including the presence of other molecules, ph levels, temperature, and more .
Biochemical Analysis
Biochemical Properties
5,7-Dimethyl-1-(3-phenoxypropyl)indoline-2,3-dione plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, indoline-2,3-dione derivatives are known to inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters, which may have therapeutic implications for neurological disorders. Additionally, this compound may interact with other biomolecules, such as central benzodiazepine receptors, influencing their function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been shown to modulate the expression of genes involved in cell proliferation and apoptosis . This modulation can lead to either the promotion or inhibition of cell growth, depending on the context. Furthermore, this compound may affect cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism is the binding interaction with specific biomolecules, such as enzymes and receptors. For instance, the compound’s interaction with monoamine oxidase (MAO) leads to enzyme inhibition, resulting in altered neurotransmitter levels . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact. Studies have shown that indole derivatives can exhibit varying degrees of stability and degradation over time . In vitro and in vivo experiments have demonstrated that the compound’s effects on cellular function can change with prolonged exposure. For example, long-term exposure to this compound may lead to adaptive cellular responses, such as changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as neuroprotection or anti-inflammatory activity . At higher doses, toxic or adverse effects may be observed. For instance, high doses of indole derivatives have been associated with hepatotoxicity and other organ-specific toxicities . Understanding the dosage-dependent effects is essential for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. For example, the compound may undergo phase I and phase II metabolic reactions, such as oxidation and conjugation, to form more water-soluble metabolites . These metabolic processes are crucial for the compound’s clearance and overall pharmacokinetics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound may be actively transported across cell membranes by specific transporters, influencing its intracellular concentration and localization . Additionally, binding proteins may facilitate the compound’s distribution within different tissues, affecting its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethyl-1-(3-phenoxypropyl)indoline-2,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5,7-dimethylindoline-2,3-dione and 3-phenoxypropyl bromide.
Nucleophilic Substitution: The key step involves the nucleophilic substitution reaction where 5,7-dimethylindoline-2,3-dione reacts with 3-phenoxypropyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and cost-effectiveness, often involving continuous flow reactors and automated purification systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethyl-1-(3-phenoxypropyl)indoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the indoline dione to its corresponding dihydro derivative.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents such as bromine in acetic acid.
Major Products Formed
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Halogenated indoline derivatives.
Scientific Research Applications
5,7-Dimethyl-1-(3-phenoxypropyl)indoline-2,3-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
Chemical Biology: It serves as a probe in chemical biology to investigate the role of indoline derivatives in biological systems.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a precursor for other bioactive molecules.
Comparison with Similar Compounds
Similar Compounds
5,7-Dimethylindoline-2,3-dione: Lacks the phenoxypropyl group, making it less versatile in biological applications.
3-Phenoxypropylindoline-2,3-dione: Similar structure but different substitution pattern, leading to varied biological activities.
Uniqueness
5,7-Dimethyl-1-(3-phenoxypropyl)indoline-2,3-dione is unique due to its specific substitution pattern, which imparts distinct biological properties and makes it a valuable compound for research in medicinal chemistry and chemical biology.
Properties
IUPAC Name |
5,7-dimethyl-1-(3-phenoxypropyl)indole-2,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-13-11-14(2)17-16(12-13)18(21)19(22)20(17)9-6-10-23-15-7-4-3-5-8-15/h3-5,7-8,11-12H,6,9-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYCJXDWSAJODY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C(=O)N2CCCOC3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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